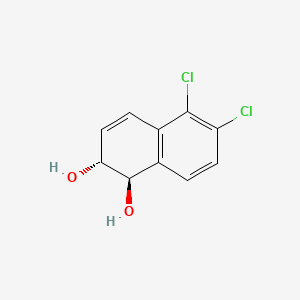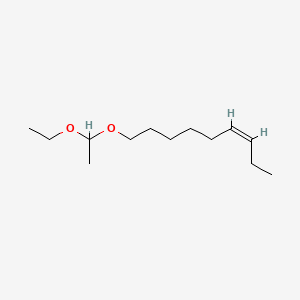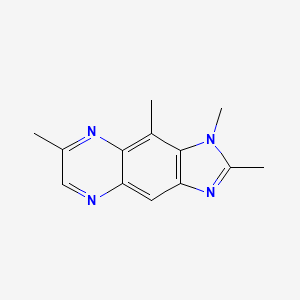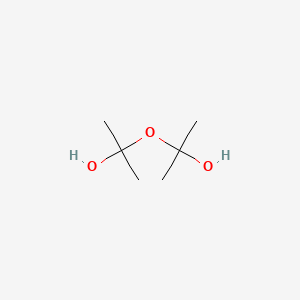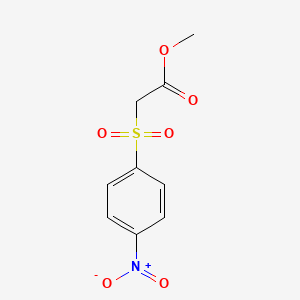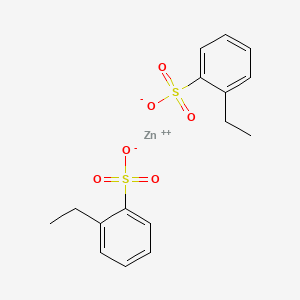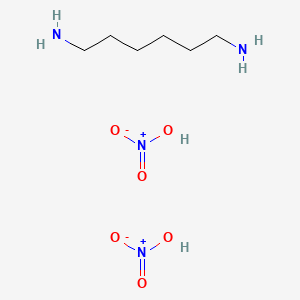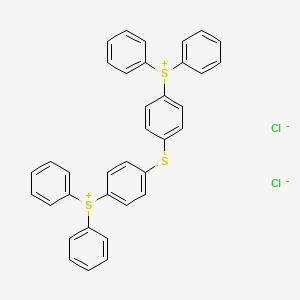![molecular formula C15H17N3O2 B15176999 4-[(2-Methoxyphenyl)azo]-5-methyl-O-anisidine CAS No. 70173-57-8](/img/structure/B15176999.png)
4-[(2-Methoxyphenyl)azo]-5-methyl-O-anisidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(2-Methoxyphenyl)azo]-5-methyl-O-anisidine is an organic compound belonging to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This compound is used in various applications, including as a dye in the textile industry and as an intermediate in the synthesis of other chemical compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Methoxyphenyl)azo]-5-methyl-O-anisidine typically involves the diazotization of 2-methoxyaniline followed by coupling with 5-methyl-O-anisidine. The reaction conditions generally include acidic environments and controlled temperatures to ensure the stability of the diazonium salt formed during the diazotization process.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters, such as temperature and pH, are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
4-[(2-Methoxyphenyl)azo]-5-methyl-O-anisidine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: The azo group can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are often used.
Substitution: Halogenating agents and nitrating agents are commonly employed for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
Aplicaciones Científicas De Investigación
4-[(2-Methoxyphenyl)azo]-5-methyl-O-anisidine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and dyes.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of pigments and as a colorant in various materials.
Mecanismo De Acción
The mechanism of action of 4-[(2-Methoxyphenyl)azo]-5-methyl-O-anisidine primarily involves its interaction with biological molecules through its azo group The compound can undergo reduction in biological systems to form amines, which can then interact with cellular components
Comparación Con Compuestos Similares
Similar Compounds
4-[(2-Methoxyphenyl)azo]-2-methyl-5-[(2-nitro-4-sulfophenyl)amino]-chloride: Another azo dye with similar structural features but different functional groups.
4-[(2-Methoxyphenyl)azo]-2-methyl-5-[(2-nitro-4-sulfophenyl)amino]-chloride: Similar in structure but with different substituents on the aromatic ring.
Uniqueness
4-[(2-Methoxyphenyl)azo]-5-methyl-O-anisidine is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its ability to form stable complexes and undergo various chemical reactions makes it a versatile compound in both research and industrial applications.
Propiedades
Número CAS |
70173-57-8 |
|---|---|
Fórmula molecular |
C15H17N3O2 |
Peso molecular |
271.31 g/mol |
Nombre IUPAC |
2-methoxy-4-[(2-methoxyphenyl)diazenyl]-5-methylaniline |
InChI |
InChI=1S/C15H17N3O2/c1-10-8-11(16)15(20-3)9-13(10)18-17-12-6-4-5-7-14(12)19-2/h4-9H,16H2,1-3H3 |
Clave InChI |
XUWZYYOJNWCEFC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1N=NC2=CC=CC=C2OC)OC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


